1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(1H-pyrrol-1-ylmethyl)pyridinium bromide
Description
1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-(1H-pyrrol-1-ylmethyl)pyridinium bromide is a pyridinium-based ionic compound characterized by a quaternized nitrogen atom in the pyridine ring, substituted with a 4-fluorophenyl ketone group at the 1-position and a pyrrole-methyl group at the 3-position. Pyridinium salts are widely studied for their antimicrobial, anticorrosive, and self-assembly properties, with substituents strongly influencing their activity and physicochemical behavior .
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-[3-(pyrrol-1-ylmethyl)pyridin-1-ium-1-yl]ethanone;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN2O.BrH/c19-17-7-5-16(6-8-17)18(22)14-21-11-3-4-15(13-21)12-20-9-1-2-10-20;/h1-11,13H,12,14H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAUOTYMFUAWML-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC2=C[N+](=CC=C2)CC(=O)C3=CC=C(C=C3)F.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(1H-pyrrol-1-ylmethyl)pyridinium bromide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde, pyrrole, and pyridine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or acetonitrile, and catalysts such as acids or bases to facilitate the reaction.
Synthetic Routes: The synthetic route may include steps like condensation, cyclization, and bromination to achieve the final product
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity, as well as the use of large-scale reactors and purification techniques like recrystallization or chromatography .
Chemical Reactions Analysis
1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(1H-pyrrol-1-ylmethyl)pyridinium bromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include solvents like dichloromethane or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(1H-pyrrol-1-ylmethyl)pyridinium bromide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(1H-pyrrol-1-ylmethyl)pyridinium bromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl group in the target compound likely enhances stability and membrane permeability compared to electron-donating groups (e.g., methoxy in ).
- Pyrrole vs. Alkyl Substituents : The pyrrole-methyl group at position 3 may promote stacking interactions in self-assembly processes, contrasting with methyl or methoxy groups in , which prioritize solubility.
Physicochemical Properties
While specific data for the target compound are unavailable, trends from analogs suggest:
- Melting Point: Expected range of 150–250°C, similar to 1-(2-(4-cyanophenyl)-2-oxoethyl)quinolin-1-ium bromide (MP: 230°C) and dihydronaphthofuran intermediates (MP: 132–230°C) .
- Solubility : Moderate solubility in polar solvents (e.g., DMF, acetonitrile) due to ionic character, as seen in pyridinium-based ionic liquids .
- Spectroscopic Characterization : 1H/13C NMR would show peaks for the fluorophenyl (δ ~7.2–7.8 ppm), pyrrole (δ ~6.2–6.9 ppm), and pyridinium protons (δ ~8.5–9.5 ppm), consistent with analogs .
Biological Activity
1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(1H-pyrrol-1-ylmethyl)pyridinium bromide, with the molecular formula , is a synthetic compound that exhibits significant biological activity. Its structure includes a pyridinium bromide core, a fluorophenyl group, and a pyrrole moiety, which contribute to its pharmacological properties. The compound is primarily studied for its potential applications in cancer treatment and other therapeutic areas.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activities or receptor functions, leading to various biological effects such as:
- Antiproliferative Effects : The compound has shown potential in inhibiting the proliferation of cancer cells. Studies report that it induces apoptosis and inhibits angiogenesis, which are critical processes in tumor growth and metastasis .
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in cancer progression and inflammation, such as phosphodiesterase and MAP kinases .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds and provided insights into the potential efficacy of this compound.
Anticancer Activity
A notable study investigated a series of pyridine-based derivatives, revealing that compounds with similar structural features exhibited potent antiproliferative activity against various human cancer cell lines. The most promising analogs demonstrated IC50 values in the low micromolar range (0.75–4.15 µM) without affecting normal cell proliferation . These findings suggest that this compound could possess similar anticancer properties.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of specific substituents on the phenyl ring significantly influences the biological activity of these compounds. For example, fluorinated derivatives often exhibit enhanced potency compared to their non-fluorinated counterparts . This underscores the importance of chemical modifications in optimizing therapeutic efficacy.
Comparative Analysis with Similar Compounds
| Compound Name | Substituent | Biological Activity |
|---|---|---|
| 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(1H-pyrrol-1-ylmethyl)pyridinium bromide | Chlorophenyl | Moderate antiproliferative effects |
| 1-[2-(4-methylphenyl)-2-oxoethyl]-3-(1H-pyrrol-1-ylmethyl)pyridinium bromide | Methylphenyl | Lower activity compared to fluorinated analogs |
The comparison illustrates how variations in substituents can lead to significant differences in biological activity, emphasizing the role of fluorine in enhancing potency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
